Cas no 321529-89-9 (2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide)

2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide structure
321529-89-9 structure
Product Name:2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide
CAS No:321529-89-9
MF:C14H14N2OS
MW:258.338761806488
MDL:MFCD01176827
CID:2952223
PubChem ID:1210311
Update Time:2025-10-29

2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-氨基-N-苯基-5,6-二氢-4H-环戊烷并[D]噻吩-3-甲酰胺
    • 2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
    • 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopenta-[b]thiophene-3-carboxamide
    • Oprea1_447693
    • 2-amino-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
    • BBL016221
    • STK349202
    • 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta[b]thiophene-3-carboxamide
    • 321529-89-9
    • 2-Amino-5,6-dihydro-N-phenyl-4H-cyclopenta(b)thiophene-3-carboxamide
    • AKOS000305081
    • CS-0314917
    • ALBB-001845
    • 2-AMINO-N~3~-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
    • H21746
    • MFCD01176827
    • VS-05224
    • DTXSID701159059
    • AG-667/11911018
    • 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide
    • MDL: MFCD01176827
    • Inchi: 1S/C14H14N2OS/c15-13-12(10-7-4-8-11(10)18-13)14(17)16-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,15H2,(H,16,17)
    • InChI Key: KWOPDYZIGZIOLS-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(NC2C=CC=CC=2)=O)C2=C1CCC2)N

Computed Properties

  • Exact Mass: 258.08268425Da
  • Monoisotopic Mass: 258.08268425Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 83.4

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Additional information on 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide

Introduction to 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide (CAS No. 321529-89-9)

2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular architecture and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 321529-89-9, belongs to the class of heterocyclic derivatives, specifically incorporating both thiophene and benzene rings in its framework. The presence of multiple functional groups, including an amino group, a phenyl ring, and a carboxamide moiety, makes it a promising candidate for further investigation in drug discovery and development.

The nomenclature of this compound follows the IUPAC (International Union of Pure and Applied Chemistry) rules for naming organic compounds, ensuring clarity and precision in its identification. The term "cyclopentabthiophene" refers to a fused ring system consisting of a cyclopentane ring linked to a thiophene ring, which is further substituted with additional functional groups. The "dihydro" prefix indicates the presence of a saturated hydrocarbon bridge within the cyclopentabthiophene core, enhancing its stability and reactivity in various chemical transformations.

The "3-carboxamide" moiety at the third position of the cyclopentabthiophene ring introduces a polar and acidic functional group, which can participate in hydrogen bonding interactions and influence the compound's solubility and pharmacokinetic properties. Additionally, the "N-phenyl" substituent at the amino group adds another layer of complexity, potentially modulating the compound's electronic properties and biological activity. This combination of structural features makes 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds due to their wide range of biological activities. Studies have shown that derivatives of cyclopentabthiophene exhibit various pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. The amino group in this compound can serve as a site for further derivatization, allowing chemists to modify its properties and explore new therapeutic applications. Similarly, the phenyl ring can interact with biological targets through π-stacking or hydrophobic interactions, enhancing binding affinity.

One of the most compelling aspects of 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide is its potential as a building block for drug development. Researchers have been exploring its utility in synthesizing novel molecules with enhanced efficacy and reduced side effects. For instance, modifications at the carboxamide position can alter the compound's metabolic stability and bioavailability, making it more suitable for clinical use. Furthermore, the presence of both thiophene and benzene rings provides opportunities for designing compounds with improved pharmacokinetic profiles.

The CAS number 321529-89-9 serves as a unique identifier for this compound, facilitating its tracking in scientific literature and commercial applications. This standardized numbering system ensures that researchers worldwide can accurately reference and purchase this compound for their studies. The increasing demand for high-quality intermediates like 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide underscores its importance in modern drug discovery efforts.

Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular modeling techniques allow researchers to predict how 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide interacts with biological targets at the atomic level. These insights can guide the design of more effective derivatives by identifying key structural features that enhance binding affinity or modulate activity. Such computational approaches are particularly valuable when experimental data is limited or expensive to obtain.

The synthesis of 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide presents both challenges and opportunities for synthetic chemists. The complex fused ring system requires careful planning to ensure high yields and purity. However, recent developments in synthetic methodologies have made it possible to construct such molecules more efficiently than ever before. For example, transition metal-catalyzed reactions have enabled the formation of carbon-carbon bonds under mild conditions, reducing unwanted side reactions.

Another area of interest is the exploration of 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide's role in medicinal chemistry beyond traditional drug development. Its unique structure makes it a valuable tool for studying enzyme mechanisms or developing probes for biochemical assays. By understanding how this compound interacts with biological systems at a molecular level, researchers can gain insights into disease pathways and identify new therapeutic targets.

The future prospects for 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide are bright due to its versatility and potential applications. As research continues to uncover new biological activities associated with heterocyclic compounds like this one,CAS No 32152989 will undoubtedly play an important role in shaping future therapies across multiple therapeutic areas including oncology, neuroscience,and immunology..

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